3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H20FN7O5 and its molecular weight is 493.455. The purity is usually 95%.
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Mechanism of Action
Target of Action
Structural analogues of compounds with similar trimethoxyphenyl groups have been found to inhibit the epidermal growth factor receptor (egfr) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF binding to EGFR stimulates its intrinsic protein-tyrosine kinase activity.
Mode of Action
Based on the information about its structural analogues, it can be inferred that it may interact with the catalytic site of egfr . This interaction could inhibit the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell proliferation .
Biochemical Pathways
The compound may affect the EGFR signaling pathway . This pathway is crucial in controlling cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
Based on the potential inhibition of egfr, it can be inferred that the compound could lead to the inhibition of cancer cell growth and proliferation
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O5/c1-33-16-8-14(9-17(34-2)20(16)35-3)21-26-18(36-28-21)11-30-12-25-22-19(23(30)32)27-29-31(22)10-13-5-4-6-15(24)7-13/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVTRLMADBOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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